Spongiadioxin C

Description

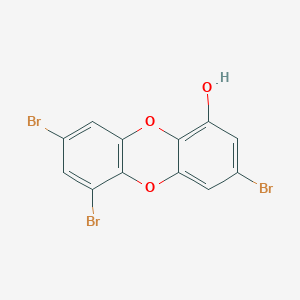

Structure

2D Structure

3D Structure

Properties

CAS No. |

460092-06-2 |

|---|---|

Molecular Formula |

C12H5Br3O3 |

Molecular Weight |

436.88 g/mol |

IUPAC Name |

3,6,8-tribromodibenzo-p-dioxin-1-ol |

InChI |

InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H |

InChI Key |

XZPITRJUKODSMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br |

Origin of Product |

United States |

Isolation Methodologies and Source Organism Research for Spongiadioxin C

Identification of Sponge Species as Natural Producers

Marine sponges, belonging to the phylum Porifera, are recognized as a remarkably prolific source of diverse and structurally unique secondary metabolites. Within this phylum, specific genera have been identified as producers of polybrominated dibenzo-p-dioxins.

The marine sponge Dysidea dendyi is the primary organism from which Spongiadioxin C has been successfully isolated. Research conducted on specimens collected from Australian waters led to the identification of this compound as a new minor tribromodibenzo-p-dioxin. This discovery underscores the role of Dysidea dendyi as a key natural producer of this class of compounds. Its metabolome also includes other related molecules, such as Spongiadioxin A, Spongiadioxin B, and various polybrominated diphenyl ethers.

While the genus Dysidea is a confirmed source of spongiadioxins, other sponge genera are also known for producing a vast array of secondary metabolites, although their production of polybrominated dioxins is not as well-established. The genus Spongia, for example, is a rich source of other classes of chemical compounds, including terpenes (sesquiterpenes, diterpenes, and sesterterpenes), sterols, and macrolides. nih.govnih.gov While research has confirmed a wide range of bioactive compounds from Spongia species, their specific role in the biosynthesis of polybrominated dibenzo-p-dioxins is not prominently documented in current scientific literature. The study of marine natural products is ongoing, and the biosynthetic capabilities of many sponge genera are still being explored.

Table 1: Sponge Genera and Their Associated Secondary Metabolites

| Genus | Known to Produce this compound | Other Notable Secondary Metabolites |

|---|---|---|

| Dysidea | Yes | Spongiadioxins A & B, Polybrominated diphenyl ethers |

| Spongia | Not confirmed | Sesquiterpene quinones, Diterpenes, Sesterterpenes, Sterols, Macrolides nih.govnih.gov |

Geographical and Ecological Distribution of Producing Organisms

The genus Dysidea has a cosmopolitan distribution, inhabiting marine environments ranging from tropical and subtropical regions to temperate waters. researchgate.netwikipedia.org Species within this genus have been reported in numerous locations, including the Indo-Pacific, the Red Sea, and waters around the Americas. researchgate.net Specifically, species like Dysidea herbacea are found in the Pacific Ocean and the Red Sea, while the Great Barrier Reef is a habitat for several Dysidea species. researchgate.net

Ecologically, Dysidea sponges are found in diverse benthic communities. They can occur in shallow waters as well as in mesophotic coral ecosystems, which exist at depths of 30 to 150 meters. These sponges often grow on various hard substrates, including dead coral skeletons, and play a role in the complex ecology of reef systems. researchgate.netnih.gov The distribution of Dysidea dendyi specifically has been noted in Australian waters, which is the source location for the initial isolation of this compound. The species is also recorded in other regions, including the East African Coral Coast and near Western Sumatra. marinespecies.org

Advanced Extraction and Fractionation Techniques for this compound Isolation

The isolation of a specific, often low-concentration, compound like this compound from a complex biological matrix requires a multi-step process involving extraction, fractionation, and purification.

The initial step in isolating this compound involves extracting the crude mixture of metabolites from the sponge tissue. Solvent extraction is a widely used and fundamental technique for this purpose. researchgate.net The choice of solvent is critical and is typically guided by the polarity of the target compounds. For polybrominated compounds, which are relatively nonpolar, a sequence of organic solvents with varying polarities is often employed.

A common protocol begins with the maceration of the freeze-dried and ground sponge material in a polar solvent like methanol (B129727) or a mixture of methanol and dichloromethane (B109758) to extract a broad range of compounds. marinespecies.org This crude extract is then partitioned between different immiscible solvents, such as hexane (B92381), ethyl acetate (B1210297), and water, to separate compounds based on their solubility. The lipophilic polybrominated compounds, including this compound, typically concentrate in the less polar fractions (e.g., hexane or ethyl acetate).

More advanced and efficient methods are also being applied to enhance extraction yields and reduce solvent consumption. These "green" extraction technologies include:

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

Pressurized Solvent Extraction (PSE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency.

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, often carbon dioxide, as a non-toxic and easily removable solvent.

Following initial extraction and fractionation, the resulting enriched mixture containing this compound must undergo further purification. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for a stationary phase.

A typical purification workflow involves multiple stages of column chromatography. For the separation of polybrominated dioxins, specific combinations of adsorbents are particularly effective. A multi-layer silica (B1680970) gel column can be used for initial cleanup and separation from other classes of compounds. researchgate.net This is often followed by chromatography using Florisil, a magnesium-silicate gel, which has shown efficacy in fractionating polybrominated and polychlorinated compounds, separating planar molecules like dioxins from non-planar ones. researchgate.netnih.gov

The final stages of purification to achieve a pure sample of this compound often involve high-performance liquid chromatography (HPLC), which offers higher resolution and is capable of separating closely related isomers. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the "gold standard" for the final analysis and confirmation of dioxin structures, providing exceptional sensitivity and selectivity. chromatographyonline.comnih.gov

Table 2: Overview of Isolation and Purification Techniques

| Stage | Technique | Description |

|---|---|---|

| Initial Extraction | Solvent Extraction | Use of solvents like methanol, dichloromethane, and ethyl acetate to obtain a crude extract from the sponge matrix. |

| Advanced Extraction (e.g., MAE, UAE, PSE) | Modern methods that increase efficiency, yield, and reduce solvent use. | |

| Fractionation & Purification | Column Chromatography (Silica Gel) | Initial cleanup and separation of the crude extract into fractions of decreasing complexity. researchgate.net |

| Column Chromatography (Florisil) | Effective for separating planar polybrominated compounds like dioxins from other co-extractives. researchgate.netnih.gov | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique used for final purification of the target compound. |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the final identification and structural confirmation of the purified compound. chromatographyonline.comnih.gov |

Structural Elucidation and Spectroscopic Characterization of Spongiadioxin C and Its Derivatives

X-ray Crystallography for Absolute Configuration Determination

While direct X-ray crystallographic data for determining the absolute configuration of Spongiadioxin C itself was not explicitly detailed in the provided literature, this technique is a cornerstone for establishing the three-dimensional arrangement of atoms in crystalline organic compounds nih.govresearchgate.net. For structurally related compounds, such as the methyl ether of Spongiadioxin A, X-ray analysis has been employed to confirm molecular structures acs.org. Furthermore, X-ray diffraction has been instrumental in determining the absolute configurations of other marine natural products, including xestospongins, by analyzing anomalous dispersion effects mdpi.com. The principles of X-ray crystallography for absolute configuration determination rely on the phenomenon of resonant scattering, which introduces subtle differences in diffraction intensities between Friedel pairs, allowing for the assignment of absolute stereochemistry, provided suitable crystals can be obtained nih.govresearchgate.net.

Elucidation of Stereochemistry via Chemical Derivatization and Spectroscopic Methods

The structural determination of this compound and its derivatives has been primarily achieved through comprehensive spectroscopic analysis, with a significant reliance on Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial for establishing the connectivity and structural features of this compound nih.gov. Specifically, 13C NMR spectroscopy has provided essential data for identifying the carbon framework of the molecule researchgate.net. While chemical derivatization is a powerful tool for enhancing analytical sensitivity, improving chromatographic separation, and aiding in structural elucidation, particularly for mass spectrometry jfda-online.comnih.gov, the primary spectroscopic methods reported for this compound's structure determination were NMR-based.

Structural Confirmation through Semisynthesis and Total Synthesis

The proposed structures of this compound and its derivatives have been corroborated through synthetic efforts. The structure of the methyl ether of this compound (compound 2) was confirmed by its synthesis from diphenyl ether 9 nih.gov. Additionally, the structures of this compound and its methyl ether were determined spectroscopically and further validated via semisynthesis mdpi.com. While total synthesis provides the ultimate confirmation of a proposed structure and can be a vital testbed for new synthetic methodologies rsc.orgorganic-chemistry.orgwikipedia.org, the available literature highlights synthesis and semisynthesis as key methods for confirming the structural assignments of this compound and its related compounds.

Biosynthetic Pathways and Genetic Foundations of Spongiadioxin C

Identification of Symbiotic Microorganisms as Biosynthetic Sources

The production of polybrominated compounds, including Spongiadioxin C, within marine sponges of the Dysideidae family has been strongly linked to their microbial symbionts rather than the sponge host itself. This understanding has been built upon decades of research into the sponge's microbiome and the localization of these compounds.

Role of Cyanobacterial Endosymbionts (e.g., Oscillatoria spongeliae, H. spongeliae)

The primary cyanobacterial endosymbiont associated with Dysideidae sponges, identified as Hormoscilla spongeliae (formerly Oscillatoria spongeliae), has been unequivocally implicated as the producer of polybrominated diphenyl ethers (PBDEs) and related compounds, including this compound nih.govosti.govmdpi.comvdoc.pubresearchgate.net. Chemical localization studies have demonstrated that these polybrominated metabolites are found within these filamentous cyanobacteria residing in the sponge mesohyl nih.govmdpi.com. The symbiotic association is critical, as the persistence of these symbionts within the host can be dependent on their capacity to produce these natural products, suggesting a co-dependent relationship nih.gov.

Evidence from Metagenomic and Genomic Approaches

The advent of metagenomic and genomic sequencing technologies has revolutionized the study of these complex biosynthetic pathways. By analyzing the collective genetic material from sponge tissues, researchers have been able to identify the genes responsible for the synthesis of polybrominated compounds nih.govosti.govmammoth.bio. These approaches have successfully pinpointed specific biosynthetic gene clusters (BGCs) within the genome of H. spongeliae that encode the enzymes necessary for PBDE and this compound production nih.govosti.govsigmaaldrich.com. Furthermore, the experimental validation of these identified BGCs through heterologous expression in cultivable cyanobacterial hosts has confirmed their role in metabolite production nih.govsigmaaldrich.com. Crucially, these genomic investigations have indicated that the genetic machinery for polybrominated compound biosynthesis resides within the H. spongeliae symbionts, with no homologous genes detected in the sponge host or other associated microbial communities nih.gov. The structural diversity observed in PBDEs isolated from different sponge holobionts has also been correlated with variations within these H. spongeliae BGCs nih.gov.

Characterization of Biosynthetic Gene Clusters (BGCs) for Polybrominated Dioxins

The biosynthesis of polybrominated compounds, including this compound, is orchestrated by specific gene clusters. The bmp gene cluster, initially identified in marine bacteria such as Pseudoalteromonas, has been recognized as a key genetic element responsible for the production of polybrominated phenolics nih.govosti.govmdpi.comnih.govacs.org. Homologs of these bmp genes, designated hs_bmp, have subsequently been identified within the genome of the cyanobacterial symbiont H. spongeliae nih.govsigmaaldrich.com. These BGCs encode a suite of enzymes essential for the pathway, including chorismate lyase, flavin-dependent brominase, and cytochrome P450 enzymes nih.govosti.govmdpi.comnih.govacs.org. The hs_bmp gene clusters are directly responsible for the synthesis of this compound and its methoxylated derivative nih.gov. Variations within these hs_bmp operons are understood to contribute to the structural diversity of the PBDEs observed in various sponge holobionts nih.gov.

Molecular Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound involves a series of enzymatic reactions, with specific enzymes playing critical roles in precursor formation and halogenation.

Role of Chorismate Lyase (Bmp6) in Precursor Formation

Chorismate lyase, encoded by the bmp6 gene, is a pivotal enzyme in initiating the biosynthetic pathway nih.govosti.govmdpi.comnih.govacs.orgwikipedia.orgebi.ac.uk. This enzyme catalyzes the conversion of chorismic acid into 4-hydroxybenzoic acid (4-HBA), a fundamental primary metabolite nih.govosti.govmdpi.comnih.govacs.org. 4-HBA serves as the essential precursor for the subsequent bromination steps that lead to the formation of polybrominated compounds nih.govosti.govmdpi.comnih.govacs.org. Chorismate lyase is classified as a chorismate pyruvate-lyase (EC 4.1.3.40) and operates independently of metal cofactors wikipedia.orgebi.ac.uk.

Mechanism of Flavin-Dependent Brominase (Bmp5) in Decarboxylative Bromination

The flavin-dependent brominase, encoded by the bmp5 gene, is responsible for a crucial decarboxylative bromination step nih.govosti.govmdpi.comnih.govacs.orgnih.govresearchgate.net. This enzyme transforms 4-HBA into 2,4-dibromophenol (B41371), a key intermediate in the synthesis of polybrominated compounds nih.govosti.govmdpi.comnih.govacs.orgnih.govresearchgate.net. Bmp5 is characterized as a single-component flavin-dependent halogenase, meaning it does not require a separate flavin reductase for cofactor regeneration mdpi.comsigmaaldrich.comnih.gov. The enzymatic mechanism involves a regioselective ortho-bromination followed by a decarboxylative-bromination at the para position researchgate.net. The resulting bromophenols and bromocatechols are then acted upon by other enzymes, such as the cytochrome P450 Bmp7, which facilitates their coupling to generate diphenyl ethers and dioxins nih.govosti.govnih.govacs.org.

Oxidative Coupling Reactions Catalyzed by Cytochrome P450 Enzymes (Bmp7) in Dioxin Ring Formation

The formation of the characteristic dioxin ring structure in this compound is believed to involve sophisticated oxidative coupling reactions, frequently catalyzed by cytochrome P450 (CYP450) enzymes. Among these, the bacterial enzyme Bmp7 has been identified as a key player in the biosynthesis of related polybrominated compounds, including PBDEs and potentially dioxins mdpi.comnih.govresearchgate.netnih.gov. Bmp7 is known to catalyze oxidative radical coupling reactions, utilizing polyhalogenated aromatic substrates nih.govnih.gov. This enzymatic activity is characterized by broad substrate tolerance, leading to the generation of a diverse array of products through the rearrangement of aryl radical intermediates nih.gov. The mechanism typically involves the generation of radical species, which then undergo coupling to form new carbon-carbon or carbon-oxygen bonds, ultimately leading to the cyclization and formation of the dioxin core mdpi.commdpi.com.

Proposed Biosynthetic Intermediates and Reaction Mechanisms

The biosynthesis of this compound is understood to be intricately linked with the broader "bmp pathway," a metabolic route also responsible for the production of various polybrominated diphenyl ethers (PBDEs) found in marine sponges mdpi.comresearchgate.net. This pathway is thought to commence with chorismic acid, a common metabolite.

The proposed sequence begins with the conversion of chorismic acid to p-hydroxybenzoic acid (9) by the chorismate lyase enzyme, Bmp6 nih.govresearchgate.net. Subsequently, p-hydroxybenzoic acid undergoes decarboxylative bromination, catalyzed by the flavin-dependent brominase Bmp5, yielding the critical intermediate 2,4-dibromophenol (10) mdpi.comnih.govresearchgate.net. This brominated phenol (B47542) serves as a fundamental building block for the subsequent formation of more complex polybrominated structures, including the dioxin ring system of this compound.

Generation of Bromophenols and Bromocatechols

Central to the proposed biosynthetic cascade are the formation of brominated phenolic precursors, specifically bromophenols and bromocatechols. 2,4-Dibromophenol is a key intermediate, generated through the decarboxylative bromination of p-hydroxybenzoic acid, a reaction catalyzed by the flavin-dependent halogenase Bmp5 mdpi.comnih.govresearchgate.net. Bromocatechols, another class of important precursors, are hypothesized to arise from the decarboxylative bromination of 3,4-dihydrobenzoic acid, a process analogous to the synthesis of 2,4-dibromophenol mdpi.com. These brominated aromatic compounds provide the necessary phenolic scaffolds that are subsequently coupled to construct the complex ring systems of this compound and related molecules.

Heterocoupling Mechanisms in Dioxin Formation

The construction of the dioxin ring in this compound is proposed to occur via heterocoupling mechanisms, where two different brominated phenolic precursor molecules are joined together mdpi.com. This process is primarily mediated by oxidative coupling reactions, with cytochrome P450 enzymes, such as Bmp7, playing a crucial role mdpi.comnih.govnih.gov. Bmp7 catalyzes the oxidative coupling of brominated phenols and catechols, leading to the formation of biphenyls and hydroxylated diphenyl ethers (OH-BDEs) mdpi.comnih.gov. For dioxin formation, it is hypothesized that specific heteromeric couplings between bromocatechol and bromophenol monomers are particularly significant mdpi.com. Furthermore, specific genes, such as the hs_bmp12 gene encoding a CYP450 hydroxylase, have been implicated in the synthesis of di-hydroxylated PBDEs (di-OH-BDEs) and polybrominated dioxins nih.gov. These enzymatic reactions involve the generation of radical intermediates, which then combine and cyclize to form the characteristic dioxin structure.

Genetic Engineering and Heterologous Expression for Biosynthesis Pathway Elucidation

The elucidation of complex natural product biosynthetic pathways, such as that of this compound, heavily relies on genetic engineering and heterologous expression strategies mdpi.comfrontiersin.orgresearchgate.netrsc.org. These techniques allow researchers to isolate and study the genes responsible for specific enzymatic steps, often in a more tractable host organism.

The process typically involves identifying putative biosynthetic gene clusters (BGCs) within the genome of the producing organism or its symbionts nih.govrsc.org. These BGCs are then cloned and expressed in heterologous hosts, such as bacteria (E. coli) or fungi (Aspergillus nidulans, Saccharomyces cerevisiae), which are amenable to genetic manipulation mdpi.comresearchgate.netrsc.org. By expressing these genes and analyzing the resulting metabolites, scientists can confirm the function of individual enzymes, identify intermediates, and reconstruct the complete pathway mdpi.comfrontiersin.orgresearchgate.net. For instance, the expression of PBDE biosynthetic genes in heterologous cyanobacterial hosts has been instrumental in correlating structural diversity with specific genes within the biosynthetic clusters nih.gov. This approach is vital for understanding pathways where direct genetic manipulation of the native producer is challenging researchgate.net.

Comparative Biosynthetic Analyses with Related Polybrominated Diphenyl Ethers (PBDEs)

Significant insights into the biosynthesis of this compound have been gained through comparative analyses with related polybrominated diphenyl ethers (PBDEs) mdpi.comnih.govresearchgate.net. Both this compound and PBDEs are predominantly found in marine sponges, particularly those belonging to the Dysideidae family, and are often co-produced within these organisms or their associated microbial communities mdpi.comnih.govresearchgate.net.

The underlying biosynthetic machinery, often referred to as the "bmp pathway," is implicated in the production of both classes of compounds mdpi.comresearchgate.net. This pathway utilizes common enzymatic steps and precursors, including the bromination of phenolic compounds catalyzed by enzymes like Bmp5 and the oxidative coupling of these precursors mediated by CYP450 enzymes such as Bmp7 mdpi.comnih.govresearchgate.net. While sharing these fundamental biosynthetic elements, the specific mechanisms of coupling and subsequent cyclization or rearrangement differentiate the formation of PBDEs from that of dioxins like this compound. Such comparative studies highlight the evolutionary and biochemical links between these diverse brominated natural products.

Table 1: Key Enzymes in the BMP Biosynthetic Pathway

| Enzyme Name | Associated Gene | Proposed Function |

| Bmp5 | BMP5 | Flavin-dependent brominase (e.g., decarboxylative bromination of p-hydroxybenzoic acid) |

| Bmp6 | BMP6 | Chorismate lyase (e.g., conversion of chorismic acid to p-hydroxybenzoic acid) |

| Bmp7 | BMP7 | Cytochrome P450 enzyme (e.g., oxidative coupling, dioxin ring formation) |

| Bmp8 | BMP8 | Carboxymuconolactone decarboxylase homolog (involved in pyrrole (B145914) biosynthesis) |

Table 2: Proposed Biosynthetic Intermediates and Precursors

| Stage | Intermediate/Precursor | Origin/Formation |

| Initial | Chorismic acid | Starting material |

| Intermediate 1 | p-Hydroxybenzoic acid (9) | From chorismic acid by Bmp6 |

| Intermediate 2 | 2,4-Dibromophenol (10) | From p-hydroxybenzoic acid by Bmp5 (decarboxylative bromination) |

| Intermediate 3 | Bromocatechols | From 3,4-dihydrobenzoic acid (decarboxylative bromination) |

| Coupling Products | PBDEs, OH-BDEs, Di-OH-BDEs, Dioxins (e.g., this compound) | Oxidative coupling catalyzed by Bmp7, potentially involving heterocoupling of bromophenols and bromocatechols |

List of Mentioned Compounds:

this compound

Polybrominated Diphenyl Ethers (PBDEs)

2,3,4,5-tetrabromopyrrole

2,3,4-tribromopyrrole

2,4-dibromophenol

4-HBA (4-hydroxybenzoic acid)

3,4-dihydrobenzoic acid

Bromophenols

Bromocatechols

Polyhalogenated aromatic substrates

Polychlorinated aryl substrates

Biphenyls

OH-BDEs (Hydroxylated Diphenyl Ethers)

di-OH-BDEs (Dihydroxylated Diphenyl Ethers)

MeO-PBDEs (Methoxylated Diphenyl Ethers)

6-MeO-BDE-47

2-MeO-BDE-68

2,6'-OH-BDE68

2MeO,6'OH-BDE68

2′-MeO-6-OH-BDE120

6-OH-BDE47

2′-OHBDE68

2′,6-diOH-BDE159

P01F08 (4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol)

L-proline

Pyrrole

Pyoluteorin

Chorismate

p-Hydroxybenzoic acid (9)

2,4-dibromophenol (10)

L-3,4-dihydroxyphenylalanine (l-DOPA)

Tyrosine

Gliotoxin

1-benzyl-4-(hydroxymethyl)-5-methyl-2,3-dithia-5,7-diazabicyclo[2.2. 2]octane-6,8-dione (1)

Triacetic acid lactone (TAL)

Sartorypyrones

Campesines A-G

Indole piperazine (B1678402) alkaloids

Synthetic Strategies for Spongiadioxin C and Its Structural Analogs

Total Synthesis Approaches for Spongiadioxin C

While this compound has been isolated and its structure elucidated, comprehensive details regarding its total synthesis are not extensively detailed within the provided research snippets. Total synthesis, which involves constructing a molecule from simple, readily available precursors, is a fundamental endeavor in organic chemistry for confirming structures, exploring stereochemistry, and enabling access to analogues not found in nature. Research into the total synthesis of related marine natural products, such as spongidepsin (B1249252) nih.gov, highlights the complexity and multi-step nature of such undertakings. The development of total synthesis routes for this compound would likely involve sophisticated strategies to assemble the polybrominated dibenzo-p-dioxin (B167043) core with precise control over regiochemistry and, if applicable, stereochemistry.

Semisynthetic Routes to this compound Derivatives

Semisynthesis, a powerful approach that utilizes naturally occurring compounds as starting materials for further chemical modification, has been instrumental in the study of this compound and its related metabolites. The structures of this compound (1, also designated as 216) and its methyl ether (2, also designated as 217) were elucidated through spectroscopic methods and confirmed via semisynthetic approaches mdpi.comnih.gov. This indicates that modifications or transformations of isolated natural products were employed to verify structural assignments and explore chemical relationships between compounds.

Synthesis of this compound Methyl Ether

A key aspect of the structural confirmation of this compound methyl ether (2) involved its synthesis from a related natural product, diphenyl ether 9. This semisynthetic route provided definitive evidence for the proposed structure of the methyl ether derivative nih.gov. The isolation of this compound (1) and its methyl ether (2) from the marine sponge Dysidea dendyi nih.gov, alongside other related compounds, underscores the utility of semisynthesis in confirming the identity and relationships between complex natural products.

Semisynthetic Derivatization for Structural Modification

The application of semisynthetic derivatization allows for the exploration of structural modifications to natural products, aiding in the determination of structure-activity relationships and the generation of novel compounds. For this compound and its related metabolites, semisynthesis has been employed to confirm structural assignments mdpi.comnih.gov. While specific examples of extensive derivatization for structural modification of this compound are not detailed in the provided snippets, the isolation of this compound methyl ether (2) from diphenyl ether 9 nih.gov exemplifies a direct chemical transformation that can be considered a form of semisynthetic derivatization. Such modifications can alter polarity, solubility, or reactivity, providing insights into the compound's biological interactions.

Chemical Modification Strategies for Analog Generation

The generation of structural analogs of this compound through chemical modification is a strategy to probe its biological activity and potentially enhance its desirable properties or reduce undesirable ones. While specific chemical modification strategies focused solely on creating this compound analogues are not extensively detailed in the provided literature, the isolation of related compounds, such as other polybrominated diphenyl ethers and methyl ethers of spongiadioxins A and B from the same marine sponge mdpi.comnih.gov, suggests potential targets and pathways for synthetic exploration. These naturally occurring structural variations hint at possible chemical transformations that could be mimicked or elaborated upon synthetically to access a broader library of this compound analogues.

Development of Novel Methodologies for Polybrominated Dioxin Synthesis

The synthesis of polybrominated dibenzo-p-dioxins (PBDDs) is an area of active research, particularly concerning their natural formation mechanisms. Studies have indicated that marine bacteria possess biosynthetic pathways, such as the bmp gene locus, capable of synthesizing dibenzo-p-dioxins, often utilizing various phenolic initiator molecules acs.org. This enzymatic pathway represents a novel, biologically-driven methodology for generating these complex halogenated compounds. Furthermore, research into the formation of PBDD/Fs from polybrominated diphenyl ethers (PBDEs) has elucidated mechanistic pathways involving debromination and ring-closure reactions, contributing to the understanding of both natural and potential anthropogenic formation routes acs.org. Investigations into the identity and formation routes of environmentally abundant tri- and tetrabromodibenzo-p-dioxins also contribute to the development of synthetic methodologies by understanding precursor requirements and reaction conditions nih.gov.

Synthetic Exploitation of Biosynthetic Pathway Intermediates

Exploiting biosynthetic pathway intermediates offers a strategic approach to synthesizing complex molecules like polybrominated dioxins. The bmp pathway in marine bacteria, for instance, not only synthesizes polybrominated aryl marine natural products but also diversifies the structural classes of diphenyl ethers accessed acs.org. This implies that intermediates within such a pathway could be isolated and subjected to further chemical manipulation, or the pathway itself could be engineered or mimicked to produce specific target compounds or their analogues. Understanding these natural synthetic routes provides valuable blueprints for developing efficient chemical synthesis strategies, potentially leveraging key intermediates that are more readily synthesized or modified than the final complex product.

Table 1: Isolated Compounds from Dysidea dendyi

Biological Activity Profiling and Mechanistic Investigations of Spongiadioxin C

In Vitro Cytotoxicity Assessments

The evaluation of cytotoxic potential is a crucial step in assessing the therapeutic viability of natural compounds. Studies have indicated that Spongiadioxin C and related compounds exhibit cytotoxic effects against various cell types.

Evaluation against Murine Cancer Cell Lines (e.g., mouse Ehrlich carcinoma cells)

Investigations into compounds isolated alongside this compound have revealed cytotoxic activity against murine cancer cell lines. Specifically, compounds identified as 214 and 215, which were isolated from lipophilic sponge extracts along with this compound, demonstrated cytotoxic activity against mouse Ehrlich carcinoma cells. Compound 214 exhibited an ED50 of 29 µg/mL, while compound 215 showed a more potent ED50 of 15.5 µg/mL mdpi.commurdoch.edu.au. While these specific compounds are related to this compound, direct quantitative cytotoxicity data for this compound itself against murine cell lines was not detailed in the provided snippets, though a general classification of "Cytotoxicity" was noted innovareacademics.in.

Antibacterial and Antifungal Activity Studies

This compound has been evaluated for its potential antimicrobial properties, with findings indicating activity against certain bacterial and fungal species.

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

This compound has demonstrated activity against Gram-positive bacteria. Studies indicate that it is active against Bacillus subtilis researchgate.netresearchgate.net and Staphylococcus aureus researchgate.net.

Investigation of Specific Molecular Targets and Cellular Pathways

The provided search results did not yield specific information detailing the investigation of molecular targets or cellular pathways affected by this compound. Further research would be required to elucidate the precise mechanisms underlying its observed biological activities.

Enzymatic Inhibition Studies (e.g., human reticulocyte 15-LO)

Lipoxygenases (LOs) are enzymes implicated in various physiological and pathological processes, including inflammation, immune disorders, and cancer nih.govucsc.edu. Human reticulocyte 15-lipoxygenase-1 (15-hLO-1) is a notable target due to its involvement in diseases such as cancer and atherosclerosis nih.gov. Studies have indicated that this compound, along with other related compounds isolated from marine sponges, exhibits inhibitory activity against lipoxygenases researchgate.netucsc.edumdpi.com. Specifically, this compound has been reported to inhibit human reticulocyte 15-LO and soybean 15-LO-1 researchgate.net. While direct quantitative data (e.g., IC50 values) for this compound's inhibition of 15-LO are not extensively detailed in the available literature snippets, related brominated compounds from marine sources, including dioxins, have demonstrated potent inhibitory effects on human reticulocyte 15-LO ucsc.edumdpi.com. For instance, a related compound, P01F08, isolated from a marine sponge, showed an IC50 value of 7.4 µM against 15-LO mdpi.com.

| Compound | Target Enzyme | Activity / IC50 | Reference |

| This compound | Human Reticulocyte 15-LO | Inhibitory | researchgate.net |

| This compound | Soybean 15-LO-1 | Inhibitory | researchgate.net |

| P01F08 | 15-Lipoxygenase (15-LO) | IC50 = 7.4 µM | mdpi.com |

Modulation of Cellular Processes (e.g., cell cycle arrest, microtubule assembly for related compounds)

The modulation of cellular processes, such as cell cycle progression and microtubule assembly, represents another avenue of investigation for marine natural products. While specific studies detailing this compound's direct impact on cell cycle arrest or microtubule dynamics are not prominently featured in the provided search results, research on structurally related compounds from marine sponges has shed light on these activities. For example, polybrominated diphenyl ethers (PBDEs) isolated from marine sponges have been evaluated for their inhibitory activity on microtubule protein assembly, a critical process for cell division and structure mdpi.comnih.govwikipedia.orgresearchgate.netminclab.frplos.org. Some of these PBDEs demonstrated inhibitory effects on microtubule assembly with IC50 values in the micromolar range mdpi.com. Cell cycle arrest, particularly at the G2/M phase, is a common mechanism by which cytotoxic agents exert their effects, and this process is intricately linked with microtubule dynamics wikipedia.orgresearchgate.netnih.govucl.ac.uk.

| Compound | Process Modulated | IC50 | Source Organism/Class | Reference |

| PBDEs (31-33) | Microtubule assembly inhibition | 20.9–33.5 µM | Marine sponges | mdpi.com |

Exploration of Other Identified Bioactivities (e.g., anti-inflammatory, anti-angiogenic for related marine natural products)

Marine natural products are known for a wide spectrum of biological activities, including anti-inflammatory and anti-angiogenic properties ontosight.aimdpi.commdpi.comnih.govmdpi.comfrontiersin.orgnih.govuminho.ptmdpi.com. While specific anti-inflammatory or anti-angiogenic data for this compound itself are not extensively detailed, related compounds from marine sponges have shown promise in these areas. For instance, compounds 1 and 5, isolated from the sponge Spongia officinalis, exhibited potent inhibitory activity against superoxide (B77818) anion generation and elastase release in human neutrophils, indicating significant anti-inflammatory potential mdpi.com. These compounds demonstrated strong inhibitory effects at a concentration of 10 µM mdpi.com.

Furthermore, the anti-angiogenic activity, which involves the formation of new blood vessels, is a critical target in cancer therapy mdpi.comfrontiersin.orgnih.govmdpi.com. Although direct anti-angiogenic studies on this compound are not detailed in the provided snippets, other marine-derived compounds and synthetic analogues have shown significant anti-angiogenic effects by mechanisms such as inhibiting endothelial cell proliferation and tube formation, or by suppressing signaling pathways like VEGF-A/VEGFR-2 mdpi.comnih.govmdpi.com.

| Compound | Bioactivity | Findings / Concentration | Source Organism/Class | Reference |

| Compound 1 | Anti-inflammatory (Inhibition of superoxide anion generation & elastase release) | Potent inhibition at 10 µM | Spongia officinalis | mdpi.com |

| Compound 5 | Anti-inflammatory (Inhibition of superoxide anion generation & elastase release) | Strong inhibition at 10 µM | Spongia officinalis | mdpi.com |

Structure Activity Relationship Sar Studies of Spongiadioxin C and Its Congeners

Correlation of Structural Modifications with Biological Potency

Understanding how specific structural modifications to a parent compound like Spongiadioxin C affect its biological potency is a cornerstone of SAR studies. While this compound and its derivatives have been isolated from marine sponges and noted for potential biological activities researchgate.netmdpi.comresearchgate.net, detailed data directly correlating specific structural alterations of this compound with quantifiable changes in biological potency (e.g., IC50 or EC50 values for specific targets) is not extensively detailed in the readily available literature. Generally, SAR studies involve synthesizing analogs with systematic changes to functional groups, ring systems, or stereochemistry, and then evaluating their biological effects. For this compound, such systematic studies that map out potency changes based on specific modifications would be essential to identify key pharmacophoric elements. The methyl ether derivative of this compound has been noted, suggesting that derivatization can alter chemical and biological activities researchgate.net, but specific potency data for such modifications is not broadly published.

Influence of Halogenation Patterns on Bioactivity

Impact of Alkylation and Other Functional Group Derivatizations on Activity Profiles

The introduction or modification of functional groups, such as alkyl or alkoxy groups, can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity profile. This compound methyl ether is a known derivative of this compound, indicating that methylation of a hydroxyl group can modify its biological activities researchgate.net. However, detailed SAR studies that systematically explore the impact of various alkylations or other functional group derivatizations on this compound's activity are not widely published. Generally, such modifications can affect solubility, metabolic stability, and binding affinity to target molecules. For instance, in other classes of compounds, changes in alkyl chain length or branching, or the introduction of polar groups, can lead to significant shifts in potency and selectivity nih.govresearchgate.net.

Comparative SAR Analysis with Related Polybrominated Aromatic Compounds

This compound belongs to a broader class of marine-derived polybrominated aromatic compounds, including polybrominated diphenyl ethers (PBDEs) and other brominated dioxins. Comparative SAR analysis between this compound and these related compounds could reveal conserved structural features responsible for bioactivity or highlight unique aspects of the dibenzo-p-dioxin (B167043) scaffold. While studies have investigated the SAR of various brominated diphenyl ethers and their derivatives, often showing that the presence of hydroxyl or methoxy (B1213986) groups and specific bromination patterns influence activity mdpi.comresearchgate.netresearchgate.netucsc.edu, direct comparative SAR studies that explicitly include this compound alongside other marine polybrominated aromatics are not extensively documented. Such analyses would be valuable for understanding the broader SAR landscape of these marine metabolites.

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico methods, including molecular modeling, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are powerful tools for elucidating SAR and predicting the biological activity of compounds nih.govresearchgate.netopenbioinformaticsjournal.comnih.govscientificarchives.comnih.govnih.gov. These approaches can help identify key structural features that interact with biological targets and guide the design of more potent analogs. While general principles and applications of computational SAR are well-established nih.govresearchgate.netopenbioinformaticsjournal.comnih.govnih.gov, specific in silico studies focused on this compound or its direct derivatives to predict or explain their biological activities are not readily found in the literature. Applying these computational techniques to this compound could provide valuable insights into its mechanism of action and aid in the rational design of new compounds with enhanced activity.

Compound List:

this compound

Research Gaps, Future Directions, and Advanced Methodological Perspectives

Methodological Advancements in Structural and Mechanistic Investigations

The intricate structures and complex biological activities of marine natural products, such as Spongiadioxin C, necessitate sophisticated analytical methodologies for their elucidation and the understanding of their mechanisms of action. Over recent decades, significant advancements in spectroscopic techniques, coupled with the burgeoning field of computational chemistry, have revolutionized the process of structural and mechanistic investigation. These developments are crucial for unlocking the full potential of these compounds.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive determination of a compound's molecular structure relies heavily on a suite of spectroscopic methods. For this compound, as with many complex natural products, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy remains the cornerstone of structural elucidation for organic molecules. For this compound, advanced NMR techniques have been instrumental.

¹³C NMR Spectroscopy: This technique provides direct information about the carbon backbone of the molecule, identifying the types of carbon atoms (e.g., aliphatic, aromatic, carbonyl) and their chemical environments libretexts.org. The ¹³C NMR data for this compound and its derivatives contribute significantly to defining its carbon framework researchgate.netmdpi.comnih.gov.

1D and 2D NMR Techniques: Beyond basic ¹³C NMR, a battery of 2D NMR experiments is essential for establishing connectivity. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons, thereby mapping out the molecular skeleton and functional group placements mdpi.comnih.govanu.edu.auresearchgate.net. Nuclear Overhauser Effect (NOE) spectroscopy is vital for determining spatial proximity of atoms, aiding in stereochemical assignments anu.edu.au. The application of these methods has been critical in confirming the structures of this compound and its related compounds researchgate.netnih.govacs.org.

Advancements in Sensitivity: A key methodological advancement has been the development of highly sensitive NMR probes and techniques, enabling the structural elucidation of compounds like this compound even when isolated in very small quantities from their natural sources nih.govpharmaceutical-journal.com. This overcomes a significant bottleneck in marine natural product research, where yields can be extremely low.

Mass Spectrometry (MS): MS provides crucial information regarding the molecular weight and elemental composition of a compound through its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas. For this compound, MS, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), aids in identifying the compound and its potential derivatives researchgate.netnih.govosti.govnist.gov. Fragmentation patterns observed in MS can also provide clues about the structural features of the molecule.

X-ray Crystallography: While not always feasible due to the difficulty in obtaining suitable crystals, X-ray crystallography offers definitive proof of a compound's three-dimensional structure, including absolute stereochemistry. It serves as a powerful complementary technique for confirming structures elucidated by spectroscopic methods anu.edu.auacs.org.

The Growing Role of Computational Chemistry

Computational chemistry has emerged as an indispensable tool in modern natural product research, complementing experimental data and providing deeper insights into molecular behavior.

Structure Prediction and Refinement: Computational methods, including quantum mechanical calculations (e.g., Density Functional Theory - DFT) and molecular dynamics simulations, can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies) and compare them with experimental results, aiding in structure validation and refinement escholarship.orgsouthampton.ac.ukresearchgate.netmdpi.com. These methods can also help in assigning stereochemistry.

Mechanistic Investigations: Computational approaches are increasingly employed to investigate reaction mechanisms, predict binding affinities to biological targets, and model enzymatic pathways involved in the biosynthesis of natural products escholarship.orgmdpi.communi.czuni-frankfurt.de. For this compound, computational studies could elucidate potential metabolic pathways or interactions within biological systems.

Machine Learning (ML): The integration of ML algorithms with spectroscopic data analysis (e.g., NMR and MS) represents a significant advancement, enabling the prediction of substructures and the probabilistic ranking of potential constitutional isomers, thereby accelerating the structure elucidation process pharmaceutical-journal.comrsc.org.

Mechanistic Investigation Methodologies

Understanding how a compound like this compound exerts its biological effects requires dedicated mechanistic studies. While specific mechanisms for this compound are not detailed here, the general methodologies applied to marine natural products include:

Target Identification: Linking a compound to its biological target is a critical step. Techniques such as affinity chromatography, pull-down assays, and genetic screening methods are employed to identify proteins or pathways that a compound interacts with nih.govnih.gov.

Biochemical and Cellular Assays: These assays are used to probe the functional impact of a compound on specific biological processes, such as enzyme inhibition, receptor activation, or modulation of cellular signaling pathways nih.govpharmaceutical-journal.comnih.govresearchgate.net.

Systems Biology Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how a compound affects a biological system, offering insights into its mechanism of action at a systems level nih.govpharmaceutical-journal.comnih.gov.

The synergy between advanced spectroscopic techniques and computational modeling, alongside robust biological assays, continues to drive progress in understanding complex marine natural products like this compound.

Q & A

Q. What methodologies are recommended for isolating Spongiadioxin C from marine sponge extracts?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Fractionation guided by bioactivity assays (e.g., cytotoxicity) is critical. Confirm purity via NMR and LC-MS, referencing protocols from marine natural product studies .

- Example workflow:

- Extraction : Sequential solvent partitioning (polar to non-polar).

- Fractionation : VLC with silica gel, gradient elution (hexane:ethyl acetate → methanol).

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers validate the structural elucidation of this compound?

Combine spectroscopic data (1D/2D NMR, HRMS) with X-ray crystallography if crystals are obtainable. Compare spectral signatures with related dioxin derivatives (e.g., spongiadioxin A/B) and reference databases like SciFinder or Reaxys .

- Key spectral markers:

- NMR : Chemical shifts for dioxin moieties (δ 6.8–7.2 ppm for aromatic protons).

- HRMS : Molecular formula confirmation (e.g., C₃₀H₄₀O₈, [M+H]⁺ calc. 553.2795).

Q. What experimental designs are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations). Include solvent controls to rule out extraction solvent interference. Replicate experiments ≥3 times, applying ANOVA or t-tests for statistical significance .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Discrepancies may arise from variations in extraction methods, sample purity, or assay conditions. Conduct meta-analyses comparing:

Q. What strategies optimize the total synthesis of this compound?

Retrosynthetic analysis identifies key fragments (e.g., dioxin core and polyketide sidechains). Use asymmetric catalysis for stereocenter formation (e.g., Sharpless epoxidation) and protecting-group strategies for oxygen-rich moieties. Validate synthetic intermediates via comparative NMR with natural isolates .

- Challenges:

- Regioselectivity : Control during dioxin ring formation.

- Yield optimization : Screen reaction conditions (catalysts, solvents).

Q. How do researchers investigate the mechanism of action of this compound at the molecular level?

Employ omics approaches:

Q. What methodologies address low yields in this compound isolation from natural sources?

Optimize sponge collection (seasonal variation studies) and employ biotechnological methods:

- Cultivation : Symbiotic microbial fermentation to enhance production.

- Synthetic biology : Heterologous expression of biosynthetic gene clusters in E. coli or yeast .

Methodological Guidance for Data Interpretation

Q. How should researchers handle conflicting structural data between NMR and X-ray crystallography?

Re-examine sample purity (e.g., LC-MS for co-eluting impurities) and crystallography conditions (solvent evaporation rates). Use density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data .

Q. What statistical approaches are recommended for dose-response studies of this compound?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report 95% confidence intervals for IC₅₀ values and assess goodness-of-fit via R² and residual plots .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Adhere to FAIR principles:

- Documentation : Detailed protocols for cell culture conditions (passage numbers, serum batches).

- Data sharing : Deposit raw spectra and assay data in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.